![molecular formula C20H25FN2O2S B2646886 N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide CAS No. 953154-98-8](/img/structure/B2646886.png)
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
The compound “N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The benzyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key functional groups, including the piperidine ring, the benzyl group, and the methanesulfonamide group . These groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The benzyl group might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring and the benzyl group could increase its lipophilicity . The methanesulfonamide group might enhance its water solubility .Scientific Research Applications
Antioxidant Properties
The compound has been found to have potential antioxidant properties. It has been used in research to generate leads for developing poly-active molecules with utility in central nervous system (CNS) diseases . The compound and its derivatives were synthesized and screened, both in silico and in vitro, for their ability to scavenge free radicals .
Cholinergic Activity
The compound has been studied for its potential cholinergic activity. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This makes it a potential candidate for the development of drugs for Alzheimer’s disease (AD), where enhancing acetylcholine signaling is a key therapeutic strategy .
Anticancer Activity
Piperidine derivatives, including the compound , have been utilized in different ways as anticancer agents . A series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Activity
Piperidine derivatives have also been utilized as antiviral agents . The specific antiviral activity of the compound “N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide” is not mentioned, but it’s an area of potential research.
Antimalarial Activity
Piperidine derivatives have been used as antimalarial agents . While the specific antimalarial activity of this compound is not mentioned, it could be a potential area of research.
Antimicrobial and Antifungal Activity
Piperidine derivatives have been used as antimicrobial and antifungal agents . The specific antimicrobial and antifungal activity of this compound is not mentioned, but it could be a potential area of research.
Future Directions
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c21-20-9-5-4-8-19(20)16-26(24,25)22-14-17-10-12-23(13-11-17)15-18-6-2-1-3-7-18/h1-9,17,22H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWVKYQOUFTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide |
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